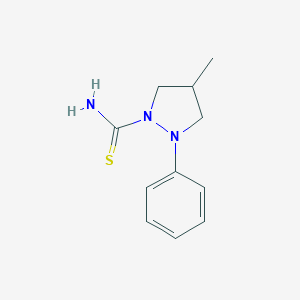
4-Methyl-2-phenylpyrazolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenylpyrazolidine-1-carbothioamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. The synthesis of MPTC is a relatively simple process, and its unique structure makes it an attractive molecule for further study.
作用機序
The mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is not fully understood, but it is believed to act as a metal chelator by binding to metal ions and preventing their interaction with other molecules. This can lead to a disruption of metal-dependent biological pathways, which can have a variety of effects on cellular function. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a metal chelator, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can affect the activity of metal-dependent enzymes and proteins, which can have downstream effects on cellular function. In cancer cells, 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to induce apoptosis and inhibit cell proliferation. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of disease.
実験室実験の利点と制限
One advantage of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its relatively simple synthesis method, which makes it accessible to researchers. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide also has a unique structure that makes it an attractive molecule for further study. However, one limitation of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types. Additionally, the metal chelation properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be both an advantage and a limitation, as it can affect the activity of metal-dependent enzymes and proteins, but it can also lead to non-specific effects on cellular function.
将来の方向性
There are many potential future directions for the study of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its potential use as a contrast agent for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide and its effects on cellular function. Overall, the unique properties of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide make it a promising molecule for further study in various fields of scientific research.
合成法
4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be synthesized using a one-pot reaction between 4-methyl-2-phenylpyrazolidine-1-carbohydrazide and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Methyl-2-phenylpyrazolidine-1-carbothioamide can be optimized by adjusting the reaction conditions, such as the ratio of reactants and the reaction time.
科学的研究の応用
4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is its use as a metal chelator. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has been shown to have a high affinity for metals such as copper, iron, and zinc, which makes it a useful tool for studying metal-dependent enzymes and proteins. 4-Methyl-2-phenylpyrazolidine-1-carbothioamide has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
4-Methyl-2-phenylpyrazolidine-1-carbothioamide |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC名 |
4-methyl-2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c1-9-7-13(14(8-9)11(12)15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,12,15) |
InChIキー |
KPNKSXFAKMSOKV-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
正規SMILES |
CC1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



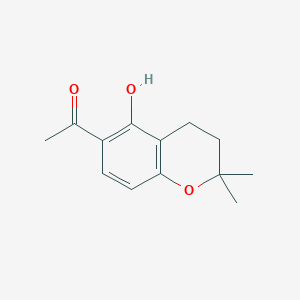
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)
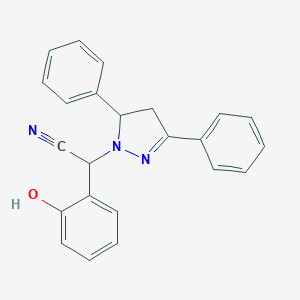
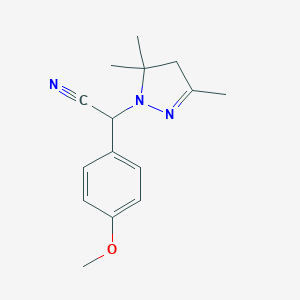
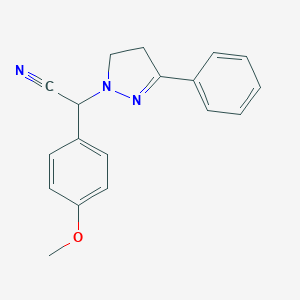
![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
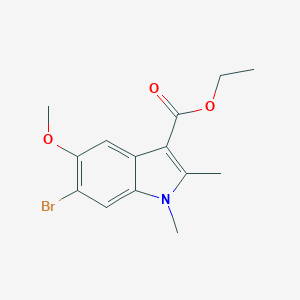
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
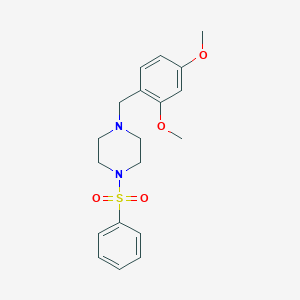
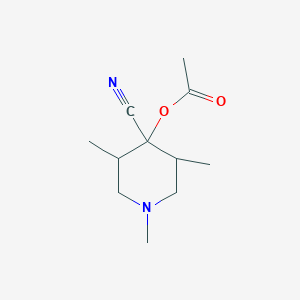
![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)